Ethylene glycol diacetate

Description

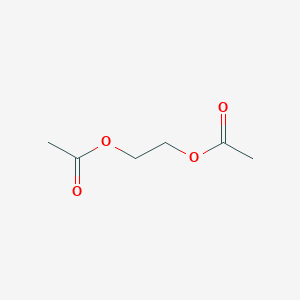

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXMVXSTHSMVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-83-1 | |

| Record name | Polyethylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026880 | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

111-55-7 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Researchers

Introduction

Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While it has long been established as a versatile solvent in the coatings, inks, and resin industries, its unique combination of properties—excellent solvency, low volatility, low toxicity, and biodegradability—is driving its adoption in more specialized research and development sectors, including pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth exploration of the fundamental properties of ethylene glycol diacetate, offering researchers, scientists, and drug development professionals a critical resource for its application. We will delve into its physicochemical characteristics, synthesis and reactivity, analytical characterization, and diverse applications, with a particular focus on its emerging role as a sustainable and effective solvent in modern research.

Core Physicochemical Properties

A thorough understanding of ethylene glycol diacetate's physical and chemical properties is paramount for its effective and safe use in a research setting. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-acetyloxyethyl acetate | [4] |

| Synonyms | 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate | [4] |

| CAS Number | 111-55-7 | [4] |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [4] |

| Appearance | Colorless liquid with a mild, pleasant odor | [1] |

| Boiling Point | 190-191 °C | [5] |

| Melting Point | -41 °C | [5] |

| Density | 1.104 g/mL at 20 °C | [5] |

| Solubility in Water | 160 g/L at 20 °C | [5] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [5] |

| Flash Point | 88 °C (closed cup) | |

| logP (Octanol-Water Partition Coefficient) | 0.1 |

Molecular Structure

The structure of ethylene glycol diacetate, with its two ester functionalities, is key to its solvency and reactivity.

Caption: Chemical structure of ethylene glycol diacetate.

Synthesis and Reactivity

Laboratory-Scale Synthesis: Fischer-Speier Esterification

A common and straightforward method for the laboratory synthesis of ethylene glycol diacetate is the Fischer-Speier esterification of ethylene glycol with an excess of glacial acetic acid, using a strong acid catalyst such as sulfuric acid.[6] The use of excess acetic acid and the removal of water as it is formed drives the reaction equilibrium towards the formation of the diester.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethylene glycol and a 4-fold molar excess of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of ethylene glycol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux for several hours, or until no more water is collected.

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the excess acetic acid is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethylene glycol diacetate.

Caption: Workflow for the synthesis of ethylene glycol diacetate.

Transesterification

An alternative synthetic route is the transesterification of ethylene glycol with another acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[7] This method can offer advantages in terms of milder reaction conditions and potentially higher yields.[7]

Reactivity Profile

-

Hydrolysis: Ethylene glycol diacetate is susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield ethylene glycol and acetic acid.[1] This property is exploited in applications where a slow, controlled release of acetic acid is desired, such as in foundry core-binding.[8]

-

Transesterification: The ester groups can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reactivity allows for the synthesis of other ethylene glycol esters.

Analytical Characterization

For researchers, unambiguous identification and purity assessment are critical. The following spectroscopic techniques are routinely used to characterize ethylene glycol diacetate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ethylene glycol diacetate is relatively simple and diagnostic. It typically shows a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the ethylene glycol backbone.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the methylene carbons of the ethylene glycol unit.[10]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the region of 1740 cm⁻¹.[4][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.[12][13][14]

Applications in Research and Development

While ethylene glycol diacetate has a long history of use in industrial applications, its favorable properties are leading to its increased use in research and drug development.

A Greener, Safer Solvent Alternative

There is a growing emphasis in the chemical and pharmaceutical industries on replacing hazardous solvents with safer, more environmentally friendly alternatives.[3] Ethylene glycol diacetate is emerging as a promising substitute for traditional aromatic solvents like xylene and other glycol ethers with reproductive toxicity concerns.[2][15][16] Its low toxicity, biodegradability, and high flash point make it a safer choice for both researchers and the environment.[3][16][17] Recent studies have demonstrated its effectiveness as a solvent in herbicide formulations, where it not only replaces more hazardous solvents but also enhances the efficacy of the active ingredients.[15][17]

Pharmaceutical and Drug Development Applications

The low toxicity and mild odor of ethylene glycol diacetate make it a suitable candidate for use in pharmaceutical and cosmetic formulations.[1][2]

-

Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a range of organic compounds makes it a useful solvent in the synthesis and formulation of APIs.[5][8]

-

Intermediate in Pharmaceutical Synthesis: The ester functionalities of ethylene glycol diacetate can serve as reactive sites or protecting groups in multi-step organic syntheses of complex pharmaceutical molecules.[8] It can also be used as an acyl donor for the in-situ generation of peracetic acid in chemoenzymatic synthesis.

-

Carrier for Fragrances: In cosmetics and personal care products, it can act as a carrier for fragrances.[1]

Safety and Handling

While ethylene glycol diacetate is considered to have low toxicity, proper laboratory safety protocols should always be followed.

| Safety Parameter | Information | Reference(s) |

| Oral LD50 (Rat) | 6850 mg/kg | [18] |

| Dermal LD50 (Rabbit) | 8480 mg/kg | [18] |

| Hazards | Combustible liquid. May cause mild eye, skin, and respiratory tract irritation. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat. | [15] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [10] |

| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | [5] |

| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist. | [10] |

Conclusion

Ethylene glycol diacetate is a versatile and increasingly important solvent and chemical intermediate for the modern researcher. Its well-characterized physicochemical properties, straightforward synthesis, and favorable safety and environmental profile make it an attractive alternative to more hazardous traditional solvents. As research and development continue to prioritize sustainability and safety, the applications of ethylene glycol diacetate in fields ranging from materials science to drug development are poised to expand significantly. This guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their work.

References

-

PrepChem.com. Preparation of ethylene glycol diacetate. [Link]

-

In-Chem. (2024). Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use. [Link]

-

Sciencemadness.org. (2019). Synthesize ethylene glycol diacetate?. [Link]

-

PubChem. Ethylene glycol diacetate. [Link]

-

Wu, Y. (2013). Production method of ethylene glycol diacetate (EGDA). SciSpace. [Link]

-

ResearchGate. Diagnostically important ions in the mass spectrum of ethylene glycol... [Link]

-

mzCloud. Diethyleneglycol diacetate. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents.

-

Journal of Pesticide Science. (2025). Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations. [Link]

-

ResearchGate. (2025). Assessment of ethylene glycol diacetate as an alternative carrier for use in agrochemical emulsifiable concentrate formulation. [Link]

-

SpectraBase. Ethyleneglycol diacetate - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2025). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. [Link]

-

Journal of Pesticide Science. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations. [Link]

-

EapearlChem. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent. [Link]

-

NIST WebBook. 1,2-Ethanediol, diacetate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100.40 MHz, CDCl3, experimental) (HMDB0032262). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262). [Link]

-

SpectraBase. Ethyleneglycol diacetate - Optional[13C NMR] - Chemical Shifts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Environmental Edge: Why Ethylene Glycol Diacetate is a Sustainable Solvent Choice. [Link]

-

Journal of the Iranian Chemical Society. (1401). Production of Ethylene Glycol Diacetate Ester Using a Heterogeneous Titanium (IV) Isopropoxide Catalyst: Response Surface Methodology. [Link]

-

ethesis. (2010). Study on Esterification of Ethylene Glycol With Acetic Acid in the Presence of Seralite SRC-120 and Molecular Sieve 13X Catalyst. [Link]

-

ResearchGate. (2025). (PDF) Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process. [Link]

-

ResearchGate. Representative GC chromatogram of ethylene glycol diacetate (EGD)... [Link]

-

Ataman Kimya. ETHYLENE GLYCOL DIACETATE. [Link]

-

NIST WebBook. 1,2-Ethanediol, diacetate. [Link]

Sources

- 1. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 2. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atom Scientific Ltd | Product | Ethylene Glycol Diacetate 98% (GW) [atomscientific.com]

- 6. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN104355996A - Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Google Patents [patents.google.com]

- 8. Ethylene Glycol Diacetate – Industrial Solvent & Coatings Grade [chemicalbull.com]

- 9. Ethylene glycol diacetate(111-55-7) 1H NMR spectrum [chemicalbook.com]

- 10. Ethylene glycol diacetate(111-55-7) 13C NMR spectrum [chemicalbook.com]

- 11. Ethylene glycol diacetate(111-55-7) IR Spectrum [m.chemicalbook.com]

- 12. Ethylene glycol diacetate(111-55-7) MS spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,2-Ethanediol, diacetate [webbook.nist.gov]

- 15. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

Synthesis of ethylene glycol diacetate via esterification in the lab

An In-Depth Technical Guide to the Laboratory Synthesis of Ethylene Glycol Diacetate via Esterification

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of ethylene glycol diacetate (EGDA) through direct esterification. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, kinetic considerations, and practical nuances that underpin a successful and reproducible synthesis.

Introduction: Understanding Ethylene Glycol Diacetate

Ethylene glycol diacetate (EGDA), also known as 1,2-diacetoxyethane, is a high-boiling point, slow-evaporating organic solvent with a mild, pleasant odor.[1] Its chemical structure, an acetic acid ester of ethylene glycol, imparts excellent solvency for a wide range of resins, including cellulosics, acrylics, and polyurethanes.[2] This property makes it a valuable component in the formulation of coatings, paints, inks, and adhesives, where it acts as a flow and leveling agent to ensure a smooth finish.[2] Furthermore, its utility extends to foundry applications as a hardener for silicates and as a chemical intermediate in various organic syntheses.

The most common and straightforward method for preparing EGDA is the direct esterification of ethylene glycol with acetic acid, a classic reaction that serves as an excellent model for exploring chemical equilibrium and reaction kinetics.[3][4]

Part 1: The Core Chemistry: Mechanism and Equilibrium

The synthesis of EGDA from ethylene glycol and acetic acid is a reversible, two-step consecutive reaction.[4][5] Ethylene glycol first reacts with one mole of acetic acid to form the intermediate, ethylene glycol monoacetate (EGMA), which then reacts with a second mole of acetic acid to yield the final product, ethylene glycol diacetate.[5][6]

Overall Reaction Scheme: HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (Ethylene Glycol Diacetate) + (Water)[4]

The Fischer-Speier Esterification Mechanism

This reaction proceeds via the well-established Fischer-Speier esterification mechanism, which requires an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to achieve a practical reaction rate.[3][7][8] The catalyst's role is to protonate the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8][9]

The mechanism unfolds in six distinct, reversible steps:[10][11]

-

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of acetic acid.

-

Nucleophilic Attack: The weakly nucleophilic hydroxyl group of ethylene glycol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the ester product (EGMA in the first stage, EGDA in the second).

Governing the Equilibrium: Le Châtelier's Principle in Practice

Fischer esterification is a classic equilibrium-limited reaction.[9] To maximize the yield of EGDA, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is achieved through two primary strategies in a laboratory setting:

-

Use of Excess Reactant: The reaction is typically conducted with a molar excess of acetic acid.[3][12] This increases the concentration of one of the reactants, driving the equilibrium towards the formation of more products.

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture will pull the equilibrium to the right.[9][12] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves.[12]

Part 2: A Validated Laboratory Protocol for EGDA Synthesis

This section details a robust, step-by-step procedure for the synthesis, work-up, and purification of ethylene glycol diacetate. The causality behind each step is explained to provide a deeper understanding of the process.

Mandatory Safety Precautions

-

Chemical Hazards: Glacial acetic acid and the sulfuric acid catalyst are highly corrosive and can cause severe burns.[12] Acetic acid vapors are pungent and hazardous.[12] Ethylene glycol has moderate oral toxicity.[12]

-

Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood.[13] Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[14]

-

Handling: Handle and open containers with care.[15] Ensure all glassware is properly secured.

Materials & Equipment

| Reagents & Chemicals | Equipment |

| Ethylene Glycol (Reagent Grade) | Round-bottom flask (250 mL) |

| Glacial Acetic Acid | Reflux condenser |

| Concentrated Sulfuric Acid (98%) | Heating mantle with magnetic stirrer |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Separatory funnel (250 mL) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Distillation apparatus (simple or fractional) |

| Deionized Water | Beakers, Erlenmeyer flasks, graduated cylinders |

| Boiling Chips | Magnetic stir bar |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of EGDA.

Step-by-Step Synthesis Procedure

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 31.0 g (0.5 mol) of ethylene glycol and 90.1 g (1.5 mol) of glacial acetic acid. This represents a 3:1 molar ratio of acid to glycol, which helps drive the reaction equilibrium forward.[12]

-

Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done slowly. The sulfuric acid acts as the catalyst, protonating the acetic acid.[3]

-

Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours.[16] Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reactants.[3]

-

Cooling and Transfer: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.

-

Neutralization Wash: Slowly add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding the bicarbonate solution in portions until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted acetic acid, converting them into water-soluble salts.[12]

-

Aqueous Washes: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer (the crude EGDA) with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and further removing water-soluble impurities.

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate and swirl. If the drying agent clumps together, add more until some remains free-flowing. This step removes residual water, which is critical to prevent hydrolysis of the ester product during distillation.[12]

-

Isolation of Crude Product: Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

-

Purification by Distillation: Add fresh boiling chips and set up for simple or fractional distillation.[16] Carefully heat the flask and collect the fraction that distills between 180-190°C.[16] The main portion of pure ethylene glycol diacetate should distill at approximately 186°C.[16]

Part 3: Process Optimization and Advanced Considerations

While the described protocol is robust, several parameters can be adjusted to optimize yield, purity, and efficiency, particularly when scaling up or seeking greener alternatives.

Catalyst Selection

The choice of catalyst significantly impacts the reaction's efficiency and the complexity of the work-up.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, p-TsOH | Inexpensive, highly effective.[3][17] | Corrosive, requires neutralization, difficult to separate. |

| Heterogeneous Acid | Amberlyst 36, Seralite SRC-120 | Easily removed by filtration, reusable, less corrosive.[6][18] | More expensive, may have lower activity. |

| Supported Ionic Liquids | [Silica-Ps-im]HSO₄ | "Green" alternative, high activity, reusable.[19] | High initial cost, specialized synthesis required. |

Impact of Reaction Parameters

-

Molar Ratio: Increasing the molar ratio of acetic acid to ethylene glycol generally increases the conversion of ethylene glycol and the selectivity towards the diacetate product (EGDA) over the monoacetate (EGMA).[5]

-

Temperature: Higher reaction temperatures increase the reaction rate.[6] However, excessively high temperatures can lead to side reactions or decomposition. The optimal temperature range for common catalysts is typically 333 to 363 K (60 to 90 °C).[6][18]

-

Catalyst Loading: For heterogeneous catalysts, increasing the catalyst loading (e.g., as a weight percentage of the reactants) will increase the reaction rate up to a certain point, beyond which mass transfer limitations may occur.[5]

Advanced Synthesis Techniques

For larger-scale or continuous production, more advanced techniques are employed:

-

Reactive Distillation: This process combines chemical reaction and distillation in a single unit.[20] As the esterification proceeds in the reaction zone, the water by-product is continuously removed by distillation, aggressively shifting the equilibrium towards the products and enabling very high conversion rates.[21][[“]][23]

-

Transesterification: An alternative route involves the reaction of ethylene glycol with another ester, such as sec-butyl acetate, in the presence of a basic or acidic catalyst.[21][24][25] This method can be advantageous under certain conditions, avoiding the direct use of corrosive acetic acid and the production of water.[25]

Conclusion

The synthesis of ethylene glycol diacetate via Fischer esterification is a foundational laboratory procedure that effectively demonstrates core principles of organic chemistry. A successful synthesis hinges on a thorough understanding of the reaction mechanism and the factors governing its equilibrium. By carefully controlling the molar ratio of reactants, selecting an appropriate catalyst, and ensuring the removal of water, researchers can achieve high yields of pure product. The protocol and insights provided in this guide offer a self-validating system for the reliable and efficient laboratory-scale production of this versatile and industrially significant solvent.

References

-

EapearlChem. (n.d.). Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent. Retrieved from [Link]

-

Suman, A., Mahajani, S. M., & Sharma, M. M. (2011). Kinetics of Esterification of Ethylene Glycol with Acetic Acid Using Cation Exchange Resin Catalyst. Chemical and Biochemical Engineering Quarterly, 25(3), 345-353. Retrieved from [Link]

-

LookChem. (2024). Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethylene glycol diacetate. Retrieved from [Link]

-

ResearchGate. (2011). Kinetics of Esterification of Ethylene Glycol with Acetic Acid Using Cation Exchange Resin Catalyst. Retrieved from [Link]

-

Gmehling, J., et al. (2008). Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. Industrial & Engineering Chemistry Research, 47(5), 1463-1469. Retrieved from [Link]

-

OSTI.GOV. (2010). Kinetic Modeling of Esterification of Ethylene Glycol with Acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing ethylene glycol diacetate by adopting transesterification method. (CN104355996A).

-

ResearchGate. (n.d.). SCHEME 1. Esterification of ethylene glycol with acetic acid. Retrieved from [Link]

-

Sciencemadness.org. (2019). Synthesize ethylene glycol diacetate?. Retrieved from [Link]

-

ResearchGate. (2016). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYLENE GLYCOL DIACETATE. Retrieved from [Link]

-

SciSpace. (2013). Production method of ethylene glycol diacetate (EGDA). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing ethylene glycol diacetate by adopting transesterification method. (CN104355996A).

- Google Patents. (n.d.). Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate. (CN103183609B).

- Google Patents. (n.d.). Synthetic method of ethylene glycol diacetate. (CN103724195A).

-

ResearchGate. (2015). Study on the esterification for ethylene glycol diacetate using supported ionic liquids as catalyst: Catalysts preparation, characterization, and reaction kinetics, process. Retrieved from [Link]

- Google Patents. (n.d.). Production method of ethylene glycol diacetate (EGDA). (CN103435481A).

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Consensus. (2016). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Retrieved from [Link]

-

Semantic Scholar. (2016). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing ethylene glycol diacetate. (CN104045554A).

-

IndiaMART. (n.d.). ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price. Retrieved from [Link]

-

Daneshyari.com. (2016). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Retrieved from [Link]

Sources

- 1. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]

- 2. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 3. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 4. benchchem.com [benchchem.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. quora.com [quora.com]

- 14. fishersci.ca [fishersci.ca]

- 15. carlroth.com [carlroth.com]

- 16. prepchem.com [prepchem.com]

- 17. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

- 18. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]

- 22. consensus.app [consensus.app]

- 23. daneshyari.com [daneshyari.com]

- 24. CN104355996A - Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Google Patents [patents.google.com]

- 25. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]

Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Scientific Applications

An in-depth exploration of the synthesis, molecular characteristics, and versatile applications of Ethylene Glycol Diacetate (CAS No. 111-55-7) for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of Ethylene Glycol Diacetate (EGDA), a high-performance, low-odor, and environmentally safer solvent. Moving beyond a simple data sheet, this document delves into the causality behind its chemical properties, synthesis protocols, and its expanding role in scientifically demanding applications, including the pharmaceutical industry.

Core Chemical Identity and Molecular Structure

Ethylene Glycol Diacetate, systematically named 1,2-diacetoxyethane, is the diester of ethylene glycol and acetic acid.[1][2] Its unique molecular structure is central to its utility as a versatile solvent and chemical intermediate.

Molecular Formula: C₆H₁₀O₄[1][2]

Molecular Weight: 146.14 g/mol [1][2]

The structure features two ester groups attached to an ethylene bridge. This configuration imparts a moderate polarity and the ability to form hydrogen bonds, which are key to its solvency characteristics. The two carbonyl groups can act as hydrogen bond acceptors, while the slight polarity allows it to dissolve a wide range of resins and organic compounds.[4]

Molecular Structure Diagram

Caption: Molecular Structure of Ethylene Glycol Diacetate (EGDA).

Synonyms: 1,2-Diacetoxyethane, Ethylene diacetate, Glycol diacetate, Ethanediol diacetate.[1][2][5]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of EGDA make it a preferred alternative to more hazardous solvents like ethylene glycol butyl ether acetate (BGA) or cyclohexanone.[6] Its high boiling point and low evaporation rate are particularly advantageous in applications requiring slow, controlled drying times, such as in coatings, to ensure a smooth, level finish.[7]

| Property | Value | Source(s) |

| Appearance | Colorless, transparent liquid | [6][7] |

| Odor | Mild, pleasant | [2][7] |

| Density | 1.104 g/mL at 20 °C | [6] |

| Melting Point | -41 °C | [6] |

| Boiling Point | 186-191 °C | [2][6] |

| Flash Point | 82 °C (191 °F) | [2][6] |

| Water Solubility | 160 g/L at 20 °C | [8] |

| Vapor Density | 5.04 (Air = 1.0) | [5] |

| Refractive Index (n20/D) | 1.415 | [9] |

Synthesis of Ethylene Glycol Diacetate

The primary industrial method for producing EGDA is through the direct esterification of ethylene glycol with acetic acid.[3][6] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

Reaction Mechanism and Rationale

The causality of this synthesis route is straightforward and efficient. Ethylene glycol provides the diol backbone, while acetic acid provides the acetate functional groups.

-

Reactants : Ethylene Glycol (C₂H₆O₂) and Acetic Acid (CH₃COOH).[6]

-

Catalyst : An acid catalyst, such as sulfuric acid or, in more modern applications, solid catalysts like supported ionic liquids or acid-activated resins, is used to protonate the carbonyl oxygen of the acetic acid.[6][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Reaction Conditions : The reaction is typically conducted under reflux to maintain the necessary temperature and prevent the loss of volatile reactants.[6] To drive the equilibrium towards the product side (Le Châtelier's principle), the water formed as a byproduct is continuously removed, often through azeotropic distillation.[3][11]

-

Purification : After the reaction, the mixture is cooled, and the EGDA is separated and purified, typically through distillation, to remove any remaining reactants, catalyst, and byproducts.[6][12]

Experimental Workflow: Laboratory-Scale Synthesis

This protocol is a generalized representation of the direct esterification process.

Caption: Generalized Workflow for EGDA Synthesis via Esterification.

Step-by-Step Protocol:

-

Charging the Reactor: A round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (or similar setup for water removal) is charged with ethylene glycol and a molar excess of acetic acid (e.g., a 1:3.8 molar ratio).[11]

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst is carefully added to the mixture.[6]

-

Esterification under Reflux: The mixture is heated to reflux (approx. 150°C).[11] The water produced during the reaction is collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: The reaction is monitored until the theoretical amount of water is collected or analysis (e.g., gas chromatography) shows the consumption of the limiting reactant.

-

Workup: The mixture is cooled to room temperature. If a liquid acid catalyst was used, it is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

Purification: The crude EGDA is separated from the aqueous layer and purified by fractional distillation under atmospheric or reduced pressure to yield the final product.[6][12]

Applications in Research and Development

While EGDA is widely used in industrial settings like coatings, inks, and resins, its properties are also highly valuable in research and pharmaceutical contexts.[6][7]

-

Solvent in Chemical Synthesis: Its high boiling point and stability make it an excellent solvent for reactions requiring elevated temperatures. It is effective at dissolving a wide array of organic compounds and reagents.[4]

-

Pharmaceutical Intermediate: EGDA serves as a crucial intermediate in pharmaceutical synthesis. The ester functionalities can be involved in various chemical transformations, aiding in the development of drug molecules.[13] It can also be used as an acyl donor for the in situ generation of peracetic acid in chemoenzymatic synthesis, such as for caprolactone.[13]

-

Formulation Excipient: Due to its low toxicity and mild odor, EGDA is being explored as a solvent or carrier in some pharmaceutical formulations.[6] Its non-toxic profile is a significant advantage over more traditional, harsher solvents.

-

Analytical Chemistry: As a well-characterized reagent with reproducible properties, it finds use in various analytical chemistry applications.[13]

-

Plasticizer: EGDA can act as a non-discoloring plasticizer for polymers like ethyl and benzyl cellulose, which are often used in controlled-release drug delivery systems and film coatings.

Safety and Handling

EGDA is considered to have low toxicity, particularly when compared to other glycol ethers and their acetates.[7][14] However, standard laboratory safety protocols must be observed.

-

Toxicology: The oral LD50 in rats is 6,860 mg/kg.[5][6] Its toxicity is believed to be related to its metabolic conversion to ethylene glycol.[14] Ingestion may cause stupor or coma, and chronic ingestion could potentially lead to kidney injury.[14][15]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15] Ensure adequate ventilation to avoid inhaling vapors, especially when heated.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5][16] Keep containers tightly closed.

-

Combustibility: EGDA is a combustible liquid but requires some effort to ignite.[2] Keep away from open flames, hot surfaces, and sources of ignition.[8]

Conclusion

Ethylene Glycol Diacetate is a versatile and scientifically significant compound. Its well-defined molecular structure gives rise to a favorable combination of properties: high solvency, low volatility, low odor, and a favorable safety profile. For researchers and drug development professionals, EGDA offers a reliable and safer alternative to many conventional solvents, serving as a valuable medium for chemical synthesis, a functional intermediate for pharmaceutical development, and a component in advanced material formulations. Its straightforward and efficient synthesis further enhances its appeal for both laboratory-scale research and industrial production.

References

- EapearlChem. (n.d.). Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent.

- Gallic Acid. (2024, September 23). Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use.

- Santa Cruz Biotechnology, Inc. (n.d.). Ethylene glycol diacetate.

- Henan Haofei Chemical Co.,Ltd. (2018, July 2). Ethylene Glycol Diacetate (EGDA) - Knowledge.

- Ataman Kimya. (n.d.). ETHYLENE GLYCOL DIACETATE.

-

National Center for Biotechnology Information. (n.d.). Ethylene glycol diacetate. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (2025, June 27). Ethylene glycol diacetate.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethylene glycol diacetate.

- Thermo Fisher Scientific. (2015, April 15). SAFETY DATA SHEET: Ethylene glycol diacetate.

- ChemicalBook. (n.d.). Ethylene glycol diacetate synthesis.

- PrepChem.com. (n.d.). Preparation of ethylene glycol diacetate.

- Wu, Y. (2013).

- Haz-Map. (n.d.). Ethylene glycol diacetate - Hazardous Agents.

- CAMEO Chemicals. (n.d.).

- Chemical Bull. (n.d.). Ethylene Glycol Diacetate – Industrial Solvent & Coatings Grade.

- Sigma-Aldrich. (n.d.). Ethylene glycol diacetate 99%.

- Stenutz, R. (n.d.). ethylene glycol diacetate.

- Atom Scientific Ltd. (n.d.). Ethylene Glycol Diacetate 98% (GW).

- Wu, Y. (2014). Synthetic method of ethylene glycol diacetate.

Sources

- 1. scbt.com [scbt.com]

- 2. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylene glycol diacetate | 111-55-7 [chemicalbook.com]

- 4. Atom Scientific Ltd | Product | Ethylene Glycol Diacetate 98% (GW) [atomscientific.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 7. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ethylene glycol diacetate [stenutz.eu]

- 10. Production method of ethylene glycol diacetate (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]

- 11. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. Ethylene Glycol Diacetate – Industrial Solvent & Coatings Grade [chemicalbull.com]

- 14. Ethylene glycol diacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. Ethylene Glycol Diacetate (EGDA) - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

An In-depth Technical Guide to the Solubility of Ethylene Glycol Diacetate in Organic Solvents

Introduction

Ethylene glycol diacetate (EGDA), with the CAS number 111-55-7, is a diester of ethylene glycol and acetic acid.[1] It presents as a colorless liquid with a mild, pleasant odor.[2] Possessing a high boiling point and low volatility, EGDA is a versatile and environmentally friendly solvent utilized across various industries, including coatings, inks, adhesives, and pharmaceuticals.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of EGDA's solubility in a wide array of organic solvents is paramount for formulation development, reaction chemistry, and purification processes. This guide provides a detailed exploration of the solubility characteristics of ethylene glycol diacetate, the underlying chemical principles, and a practical protocol for its determination.

Physicochemical Properties of Ethylene Glycol Diacetate

A foundational understanding of the physicochemical properties of ethylene glycol diacetate is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Boiling Point | 186-191 °C | [4] |

| Melting Point | -41 °C | [4] |

| Density | ~1.104 g/mL at 20 °C | [4] |

| Dipole Moment | 2.34 D | [5] |

| Water Solubility | 160 g/L at 20 °C | [4][6] |

Theoretical Framework for Solubility: Intermolecular Forces and Hansen Solubility Parameters

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of ethylene glycol diacetate in various organic solvents is governed by the interplay of intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Ethylene glycol diacetate is a polar molecule, as indicated by its dipole moment of 2.34 D.[5] The presence of two ester groups introduces polar C=O and C-O bonds, leading to significant dipole-dipole interactions. Furthermore, the oxygen atoms in the ester functionalities can act as hydrogen bond acceptors.[3] While EGDA itself does not have hydrogen bond donors, it can engage in hydrogen bonding with protic solvents. The molecule's carbon backbone contributes to van der Waals forces (London dispersion forces).

Hansen Solubility Parameters (HSPs) offer a more quantitative approach to predicting solubility.[7][8] HSPs deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible.[7] The Hansen Solubility Parameters for ethylene glycol diacetate are presented below.

| Hansen Solubility Parameter | Value (MPa½) |

| δD (Dispersion) | 16.2 |

| δP (Polar) | 4.7 |

| δH (Hydrogen Bonding) | 9.8 |

Solubility of Ethylene Glycol Diacetate in Common Organic Solvents

Based on extensive review of chemical literature and supplier documentation, ethylene glycol diacetate exhibits broad miscibility with a wide range of common organic solvents. Where explicit quantitative data is not available, the principle of "like dissolves like" and the comparison of Hansen Solubility Parameters provide a strong basis for predicting miscibility. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[9]

The following table summarizes the solubility of ethylene glycol diacetate in various classes of organic solvents. The "HSP Distance (Ra)" is a calculated value that quantifies the difference in solubility parameters between EGDA and the solvent; a smaller Ra value suggests a higher likelihood of miscibility.[7][10]

| Solvent | Solvent Class | Qualitative Solubility | HSP Distance (Ra) |

| Methanol | Alcohol (Polar, Protic) | Miscible | 10.1 |

| Ethanol | Alcohol (Polar, Protic) | Miscible[3] | 8.8 |

| Isopropanol | Alcohol (Polar, Protic) | Miscible | 8.6 |

| Acetone | Ketone (Polar, Aprotic) | Miscible[1][3] | 5.8 |

| Ethyl Acetate | Ester (Polar, Aprotic) | Miscible | 4.6 |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | Miscible | 6.8 |

| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Immiscible/Poorly Soluble | 10.3 |

| Chloroform | Halogenated Hydrocarbon (Polar, Aprotic) | Miscible | 6.7 |

| Diethyl Ether | Ether (Slightly Polar, Aprotic) | Miscible[3] | 8.0 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Miscible | 9.7 |

Analysis of Solubility Based on Solvent Class:

-

Alcohols (Methanol, Ethanol, Isopropanol): Ethylene glycol diacetate is miscible with short-chain alcohols. This is attributed to the favorable dipole-dipole interactions and the ability of the alcohol's hydroxyl group to act as a hydrogen bond donor to the ester's carbonyl oxygen.

-

Ketones (Acetone): The miscibility with acetone is driven by strong dipole-dipole interactions between the polar carbonyl groups of both molecules.[1][3]

-

Esters (Ethyl Acetate): As expected from the "like dissolves like" principle, EGDA is miscible with other esters like ethyl acetate due to their similar polarities and intermolecular forces.

-

Aromatic Hydrocarbons (Toluene): The miscibility with toluene can be explained by the significant contribution of dispersion forces in both molecules.

-

Aliphatic Hydrocarbons (Hexane): EGDA is expected to have low solubility or be immiscible with nonpolar aliphatic hydrocarbons like hexane. The significant difference in polarity and the inability of hexane to participate in dipole-dipole or hydrogen bonding interactions with EGDA lead to a large Hansen Solubility Parameter distance.

-

Halogenated Hydrocarbons (Chloroform): The polarity of the C-Cl bonds in chloroform allows for favorable dipole-dipole interactions with EGDA.

-

Ethers (Diethyl Ether): Diethyl ether's ability to act as a hydrogen bond acceptor and its moderate polarity contribute to its miscibility with EGDA.[3]

-

Polar Aprotic Solvents (DMSO): The highly polar nature of DMSO and its ability to act as a hydrogen bond acceptor result in miscibility with EGDA.

Experimental Protocol for Determining Miscibility

For instances where solubility data is unavailable or requires verification, a straightforward visual miscibility test can be performed.[11]

Objective: To qualitatively determine the miscibility of ethylene glycol diacetate with a test solvent at various proportions at ambient temperature.

Materials:

-

Ethylene glycol diacetate (reagent grade or higher)

-

Test solvent (reagent grade or higher)

-

Graduated cylinders or pipettes (for accurate volume measurement)

-

Clear glass vials or test tubes with caps (e.g., 10 mL capacity)

-

Vortex mixer or shaker

-

Lab coat, safety glasses, and appropriate gloves

Step-by-Step Methodology:

-

Preparation of Mixtures:

-

Label a series of clean, dry vials for each solvent to be tested.

-

Prepare mixtures of ethylene glycol diacetate and the test solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). The total volume in each vial can be, for example, 5 mL.

-

Use calibrated pipettes or graduated cylinders to accurately dispense the required volumes of each liquid into the corresponding vial.

-

-

Mixing:

-

Securely cap each vial.

-

Vigorously mix the contents of each vial for 30-60 seconds using a vortex mixer or by thorough manual shaking. This ensures intimate contact between the two liquids.

-

-

Observation and Interpretation:

-

Allow the vials to stand undisturbed for at least 5 minutes.

-

Visually inspect each vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase. There will be no visible interface or cloudiness.[9]

-

Immiscible: The mixture will separate into two distinct liquid layers. An interface between the two layers will be clearly visible. The mixture may appear cloudy or form an emulsion immediately after shaking, which will then separate upon standing.[9]

-

Partially Miscible: At certain compositions, a single phase may be observed, while at others, two phases will be present. Observe if a single phase is formed at the extreme concentrations but not at intermediate ones.

-

-

-

Self-Validation and Trustworthiness:

-

To ensure the reliability of the observations, repeat the mixing and observation steps after a longer period (e.g., 1 hour and 24 hours) to check for any delayed phase separation.

-

Run a positive control (e.g., EGDA and a known miscible solvent like ethanol) and a negative control (e.g., EGDA and a known immiscible liquid like a nonpolar oil) to validate the observation method.

-

Caption: Experimental workflow for determining the miscibility of ethylene glycol diacetate with organic solvents.

Visualizing Solubility Relationships

The following diagram illustrates the key factors influencing the solubility of ethylene glycol diacetate in organic solvents.

Caption: Relationship between solvent class and the miscibility of ethylene glycol diacetate.

Conclusion